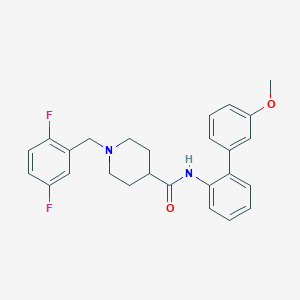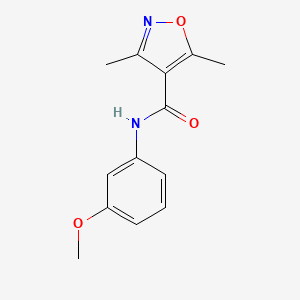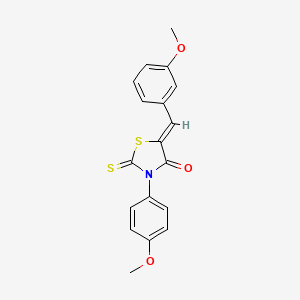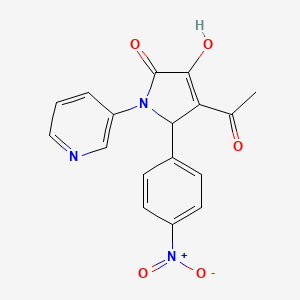![molecular formula C21H12ClIN2 B5095031 2-(3-chlorophenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B5095031.png)
2-(3-chlorophenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole is a complex organic compound that belongs to the class of phenanthroimidazoles This compound is characterized by the presence of a phenanthro[9,10-d]imidazole core substituted with a 3-chlorophenyl group at the 2-position and an iodine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenanthroimidazole Core: The phenanthroimidazole core can be synthesized through a cyclization reaction involving a phenanthrene derivative and an appropriate imidazole precursor.
Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 3-chlorophenylboronic acid and the phenanthroimidazole core.
Iodination: The final step involves the iodination of the phenanthroimidazole derivative at the 5-position using an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-chlorophenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenanthroimidazole core, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The 3-chlorophenyl group can participate in further coupling reactions to introduce additional substituents or functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit key enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique photophysical properties.
Biological Research: The compound is studied for its antimicrobial and antiviral activities, making it a candidate for the development of new therapeutic agents.
Chemical Biology: It serves as a probe in chemical biology studies to investigate the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole involves its interaction with specific molecular targets and pathways:
DNA Interaction: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication and transcription processes.
Enzyme Inhibition: It can inhibit key enzymes, such as topoisomerases and kinases, which are essential for cell division and proliferation.
Signal Transduction Pathways: The compound can modulate various signal transduction pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-(3-chlorophenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole can be compared with other similar compounds, such as:
2-(4-chlorophenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole: This compound has a similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group. The position of the chlorine atom can affect the compound’s biological activity and chemical reactivity.
2-(3-bromophenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole:
2-(3-chlorophenyl)-5-bromo-1H-phenanthro[9,10-d]imidazole: This compound has a bromine atom instead of an iodine atom at the 5-position, which can influence its chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClIN2/c22-13-5-3-4-12(10-13)21-24-19-17-7-2-1-6-15(17)16-9-8-14(23)11-18(16)20(19)25-21/h1-11H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAHCRUUWQZHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)I)C4=C2NC(=N4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5094959.png)

![N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5094967.png)
![2-[4-(1-adamantyl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B5094970.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5094978.png)

![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5094984.png)
![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid](/img/structure/B5094992.png)




![2-((Z)-1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B5095006.png)
![6-{[4-(butylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5095016.png)
